4'-Methoxyresveratrol

Cardiovascular Research Platelet Biology Thrombosis

4'-Methoxyresveratrol (4MR; desoxyrhapontigenin) is the only methylated stilbenoid combining >300-fold greater anti-platelet potency than resveratrol with dual AP-1/JNK pathway inhibition—a mechanistic profile absent in pterostilbene and other analogues. With 24.1% oral bioavailability and distinct rapid-clearance pharmacokinetics (MRT 10.4 min), 4MR enables robust dose-response studies in TRAP-mediated thrombosis and AP-1/JNK-driven inflammation models. Procure high-purity 4MR to ensure reproducible, mechanism-specific results unobtainable with generic stilbenoids.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 4721-07-7
Cat. No. B150227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyresveratrol
CAS4721-07-7
Synonyms2,4,3',5'-tetrahydroxystilbene
oxyresveratrol
puag-haad
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
InChIInChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
InChIKeyPDHAOJSHSJQANO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxyresveratrol (CAS 4721-07-7): Overview for Scientific and Industrial Procurement


4'-Methoxyresveratrol (4MR; CAS 4721-07-7), also referred to as 4'-O-Methylresveratrol or desoxyrhapontigenin, is a methylated stilbenoid derivative of the phytoalexin resveratrol [1]. It is a naturally occurring polyphenol found in plants such as *Gnetum cleistostachyum* and *Rumex* species [1]. The compound is characterized by a single methoxy substitution at the 4' position of the resveratrol scaffold, a structural modification that critically influences its lipophilicity, biological activity profile, and pharmacokinetic behavior compared to its parent compound and related analogues [2].

4'-Methoxyresveratrol: Why Resveratrol or Other Analogues Cannot Be Assumed as Interchangeable Substitutes


Substituting 4'-Methoxyresveratrol with generic resveratrol or other methoxy analogues like pterostilbene is scientifically unjustified due to profound, quantifiable differences in potency, signaling pathway engagement, and bioavailability. While these compounds share a stilbene core, the specific methylation pattern of 4MR confers a unique profile. For instance, 4MR exhibits anti-platelet activity that is approximately 2.5 orders of magnitude (over 300-fold) greater than resveratrol in specific assays [1]. Furthermore, its anti-inflammatory mechanism diverges significantly from pterostilbene, involving a distinct set of intracellular kinases [2]. Critically, the oral bioavailability of 4MR is an order of magnitude higher than that of unmodified resveratrol, but its systemic clearance is remarkably rapid, creating a pharmacokinetic profile that demands distinct formulation and dosing considerations [3]. Assuming functional equivalence without accounting for these specific, data-driven distinctions will lead to experimental failure or suboptimal material selection.

4'-Methoxyresveratrol: Quantified Evidence of Differentiation for Procurement Decisions


4'-Methoxyresveratrol Exhibits 300-Fold Superior Anti-Platelet Potency Compared to Resveratrol

In a direct comparative study against the parent compound resveratrol, the 4'-methoxy derivative was identified as the most potent anti-platelet agent among a series of synthesized methoxy analogues. This derivative demonstrated approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation [1].

Cardiovascular Research Platelet Biology Thrombosis

Divergent Anti-Inflammatory Mechanisms: 4'-Methoxyresveratrol Uniquely Inhibits AP-1 and JNK Signaling Compared to Pterostilbene

A head-to-head comparison with the structurally similar methylated analogue pterostilbene in LPS-stimulated RAW264.7 murine macrophages revealed critical differences in the mechanism of action. While both compounds inhibited NF-κB activation, 4'-Methoxyresveratrol uniquely inhibited the activator protein-1 (AP-1) pathway, which pterostilbene did not. Correspondingly, analysis of upstream mitogen-activated protein kinases (MAPKs) showed that 4MR inhibited c-Jun N-terminal kinase (JNK) and p38 activation, but not extracellular signal-regulated kinase (ERK), whereas pterostilbene inhibited ERK and p38 but not JNK [1].

Inflammation Immunology Macrophage Biology

4'-Methoxyresveratrol Bioavailability is Over 20-Fold Higher than Unmodified Resveratrol, Though Clearance is Extremely Rapid

A preclinical pharmacokinetic study in Sprague-Dawley rats compared the oral bioavailability (F) of 4'-Methoxyresveratrol (4MR) with published data for unmodified resveratrol. When administered as a suspension at 50 mg/kg, 4MR achieved an absolute oral bioavailability of 24.1 ± 5.6%. In stark contrast, resveratrol is well-documented to have an oral bioavailability of <1% due to extensive first-pass metabolism [1]. However, the study also characterized 4MR's pharmacokinetic profile as having a very rapid clearance (Cl = 275 ± 30 ml/min/kg) and a short mean residence time (MRT = 10.4 ± 0.5 min) following intravenous administration [1].

Pharmacokinetics ADME Drug Development

4'-Methoxyresveratrol: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Anti-Platelet and Cardiovascular Research

Select 4'-Methoxyresveratrol as a tool compound for investigating novel anti-thrombotic mechanisms, particularly those targeting thrombin receptor activating peptide (TRAP)-mediated platelet activation. Its >300-fold potency advantage over resveratrol in inhibiting TRAP-induced aggregation [1] provides a much wider experimental window, enabling robust dose-response studies and the exploration of synergies with other anti-platelet agents without the confounding factor of resveratrol's weak activity.

Advanced Inflammation and Macrophage Biology Studies

Utilize 4'-Methoxyresveratrol in studies focused on the activator protein-1 (AP-1) transcription factor complex or the c-Jun N-terminal kinase (JNK) pathway. Unlike the related analogue pterostilbene, 4MR uniquely inhibits both AP-1 activation and JNK phosphorylation in LPS-stimulated macrophages [2]. This makes it the appropriate choice for dissecting the role of these specific signaling nodes in inflammatory responses and for screening in models of AP-1/JNK-driven pathologies, such as certain cancers or fibrotic diseases.

In Vivo Pharmacological Proof-of-Concept Studies (Oral Dosing)

Procure 4'-Methoxyresveratrol for oral in vivo efficacy studies where resveratrol would be ineffective due to negligible bioavailability. The compound's documented oral bioavailability of 24.1% [3] represents a substantial improvement, allowing for systemic exposure via oral gavage. Experimental protocols, however, must be designed to accommodate its short mean residence time (10.4 min) and high clearance [3], which may involve dose fractionation or the use of sustained-release formulations.

Structure-Activity Relationship (SAR) and Chemical Probe Development

Employ 4'-Methoxyresveratrol as a critical reference compound in SAR studies of methoxylated stilbenoids. Its unique 4'-methoxy substitution pattern confers a distinct pharmacological and pharmacokinetic fingerprint—dramatically enhanced anti-platelet activity [1] and an AP-1-inclusive anti-inflammatory mechanism [2]—that distinguishes it from both the parent (resveratrol) and other positional isomers (e.g., pterostilbene). This makes it an essential standard for benchmarking new analogues and elucidating the functional consequences of precise structural modifications on the stilbene core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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